molecular formula C12H13N5O4S2 B7837382 methyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B7837382
M. Wt: 355.4 g/mol
InChI Key: AUKAFOJXWLRYOT-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service number 22693989 is a chemical of significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Abstracts Service number 22693989 involves several steps. The specific synthetic routes and reaction conditions are tailored to achieve high purity and yield. Common methods include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the desired chemical reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and efficiency. Methods such as continuous flow reactors and automated synthesis platforms are employed to produce large quantities of the compound while maintaining high standards of quality.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 22693989 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The reactions involving this compound commonly use reagents such as acids, bases, and solvents to facilitate the desired transformations. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

The compound with Chemical Abstracts Service number 22693989 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which the compound with Chemical Abstracts Service number 22693989 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, resulting in the observed effects. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s mode of action.

Properties

IUPAC Name

methyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4S2/c1-5-9(10(20)21-2)23-12(14-5)17-8(19)4-22-11-15-6(13)3-7(18)16-11/h3H,4H2,1-2H3,(H,14,17,19)(H3,13,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKAFOJXWLRYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NC(=O)C=C(N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NC(=O)C=C(N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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